

# Commercial Availability and Synthetic Utility of 2-(Tributylstannyl)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Tributylstannyl)pyridine

Cat. No.: B098309

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## Abstract

**2-(Tributylstannyl)pyridine** is a key organometallic reagent widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Its commercial availability and versatile reactivity make it an important building block for the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth overview of its commercial availability, detailed experimental protocols for its synthesis and application in Stille coupling, and a workflow for its use in synthetic chemistry.

## Commercial Availability

**2-(Tributylstannyl)pyridine** is readily available from several major chemical suppliers. The purity and quantity offered can vary, impacting its suitability for different research and development needs. Below is a summary of its availability from prominent vendors.

Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich	678333	85%	1 g, 5 g
Apollo Scientific	Not specified	5 g, 25 g, 100 g	
Frontier Specialty Chemicals	T325425G	85-95%	25 g
Santa Cruz Biotechnology	sc-254437	Not specified	Not specified
Tokyo Chemical Industry (TCI)	T2184	>95.0% (GC)	1 g, 5 g

## Physicochemical Properties

Property	Value
CAS Number	17997-47-6
Molecular Formula	C <sub>17</sub> H <sub>31</sub> NSn
Molecular Weight	368.14 g/mol [1][2]
Appearance	Transparent yellow liquid[1]
Density	~1.14 g/mL at 25 °C

## Experimental Protocols

### Synthesis of 2-(Tributylstannyl)pyridine

Two common methods for the synthesis of **2-(Tributylstannyl)pyridine** are outlined below.

Method 1: From 2-Bromopyridine via Lithium-Halogen Exchange

This is a widely cited and reliable method for the laboratory-scale synthesis of the title compound.[3][4]

Materials:

- 2-Bromopyridine
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- Tributyltin chloride
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.0 eq) dropwise to the solution. The reaction mixture may change color.
- Stir the mixture at -78 °C for 1 hour.
- Add tributyltin chloride (1.0 eq) to the reaction mixture.
- Continue stirring at -78 °C for an additional 3 hours, then allow the reaction to warm to room temperature.
- Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next

step without further purification.[3]

## Method 2: Grignard-based Synthesis

An alternative approach involves the formation of a Grignard reagent.[1]

Materials:

- A suitable halogenated pyridine (e.g., 2-chloropyridine or 2-bromopyridine)
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Tributyltin chloride

Procedure:

- Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere.
- Add a solution of the halogenated pyridine in anhydrous ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent (2-pyridylmagnesium halide).
- Once the Grignard reagent formation is complete, add tributyltin chloride to the reaction mixture.
- After the reaction is complete, perform an aqueous workup similar to Method 1 to isolate the product.

## Stille Cross-Coupling Reaction Using 2-(Tributylstannyl)pyridine

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of **2-(tributylstannyl)pyridine** with an aryl or vinyl halide/triflate.

Materials:

- **2-(Tributylstannyl)pyridine**

- Aryl or vinyl halide/triflate (e.g., iodobenzene)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>)
- Anhydrous solvent (e.g., toluene, DMF, THF)
- Optional: Additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) may be used to enhance the reaction rate.<sup>[5]</sup>

#### Procedure:

- In a reaction vessel, dissolve the aryl or vinyl halide/triflate (1.0 eq) and **2-(tributylstannyl)pyridine** (1.0-1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.
- Add the palladium catalyst (typically 1-5 mol%).
- If applicable, add any co-catalysts or additives.
- Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.
- Perform a standard aqueous workup, dry the organic layer over a suitable drying agent, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

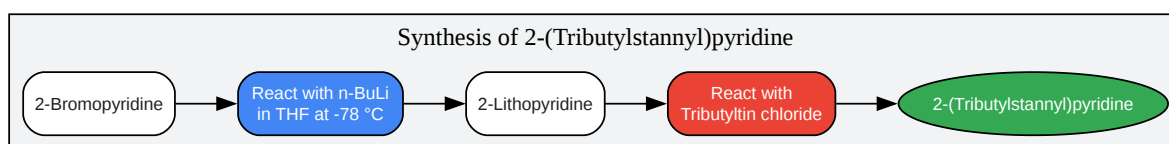
## Applications in Drug Discovery and Development

**2-(Tributylstannyl)pyridine** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The pyridine moiety is a common scaffold in many biologically active molecules. This reagent allows for the facile introduction of the 2-pyridyl group into a target molecule. It acts as a precursor for pharmaceutical compounds that contain pyridine

frameworks, which are found in some antibiotics, anti-inflammatory agents, and drugs targeting the central nervous system.[1]

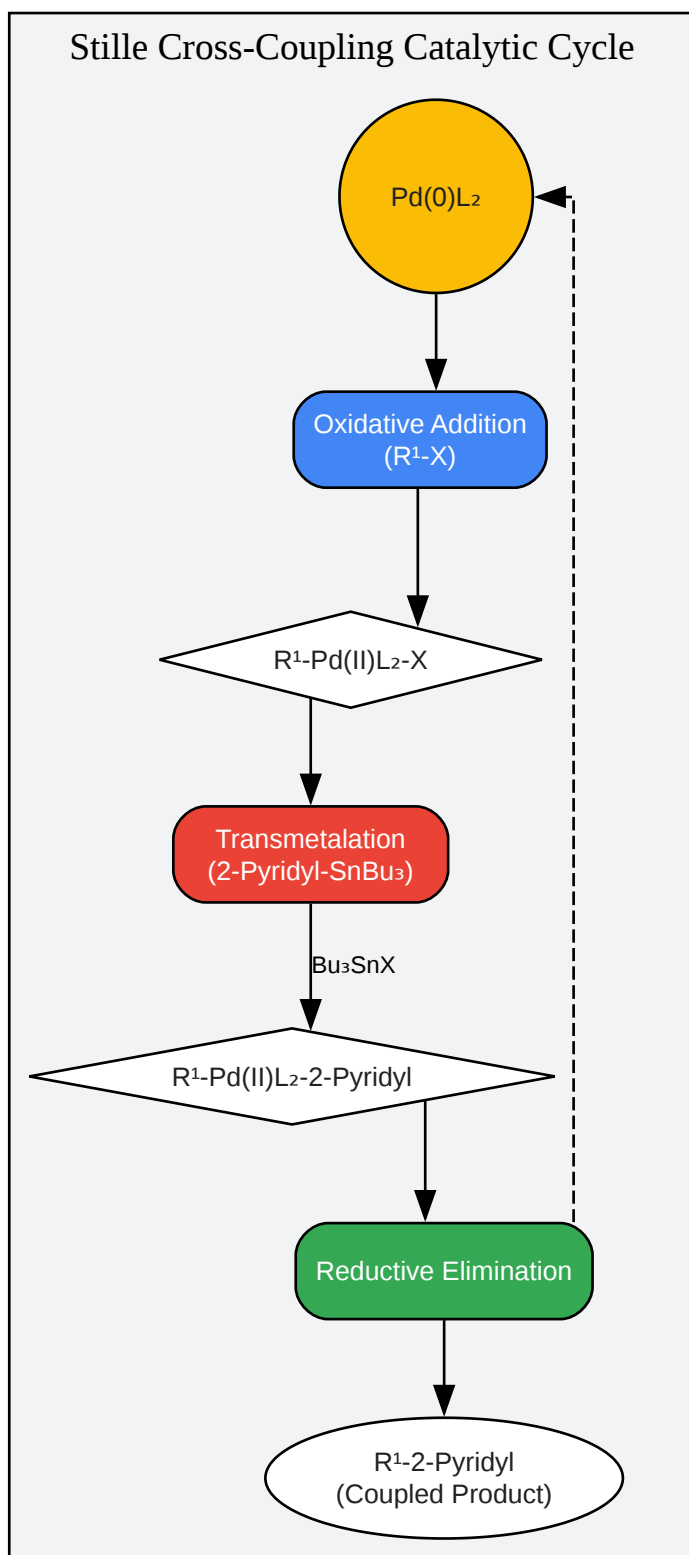
## Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis of **2-(tributylstannyl)pyridine** and its subsequent use in a Stille cross-coupling reaction.



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Synthesis of **2-(Tributylstannyl)pyridine**.



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## References

- 1. CAS No.: 17997-47-6 2-(TRIBUTYLSTANNYL)PYRIDINE in Organic Synthesis [hqsqchem.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 5. researchgate.net [researchgate.net]
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